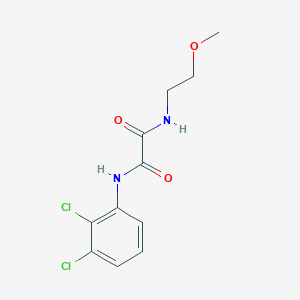![molecular formula C21H22ClF4NO2 B5293757 1-[(E)-3-[2,3,5,6-tetrafluoro-4-(2-methoxyphenoxy)phenyl]prop-2-enyl]piperidine;hydrochloride](/img/structure/B5293757.png)
1-[(E)-3-[2,3,5,6-tetrafluoro-4-(2-methoxyphenoxy)phenyl]prop-2-enyl]piperidine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[(E)-3-[2,3,5,6-tetrafluoro-4-(2-methoxyphenoxy)phenyl]prop-2-enyl]piperidine;hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound features a piperidine ring attached to a tetrafluorinated phenyl group, which is further substituted with a methoxyphenoxy group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-3-[2,3,5,6-tetrafluoro-4-(2-methoxyphenoxy)phenyl]prop-2-enyl]piperidine;hydrochloride involves multiple steps:
Formation of the Tetrafluorinated Phenyl Group: The starting material, 2,3,5,6-tetrafluorophenol, undergoes a nucleophilic aromatic substitution reaction with 2-methoxyphenol to form 2,3,5,6-tetrafluoro-4-(2-methoxyphenoxy)phenol.
Alkylation: The phenol derivative is then alkylated with 3-bromoprop-2-ene to form the corresponding allyl ether.
Piperidine Introduction: The allyl ether undergoes a Heck reaction with piperidine to form the final product, 1-[(E)-3-[2,3,5,6-tetrafluoro-4-(2-methoxyphen
Properties
IUPAC Name |
1-[(E)-3-[2,3,5,6-tetrafluoro-4-(2-methoxyphenoxy)phenyl]prop-2-enyl]piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F4NO2.ClH/c1-27-15-9-3-4-10-16(15)28-21-19(24)17(22)14(18(23)20(21)25)8-7-13-26-11-5-2-6-12-26;/h3-4,7-10H,2,5-6,11-13H2,1H3;1H/b8-7+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVEQHMHTRUMWLL-USRGLUTNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=C(C(=C(C(=C2F)F)C=CCN3CCCCC3)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1OC2=C(C(=C(C(=C2F)F)/C=C/CN3CCCCC3)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClF4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2-[(1R,9aR)-octahydro-2H-quinolizin-1-ylmethoxy]phenoxy}acetamide](/img/structure/B5293679.png)
![N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-3-(1,2,4-triazol-4-yl)benzamide](/img/structure/B5293685.png)
![4-(2-methoxyphenoxy)-1-[(4-methyl-1H-imidazol-2-yl)carbonyl]-4-piperidinecarboxylic acid](/img/structure/B5293693.png)
![methyl 2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5293699.png)
![2,4-diethoxy-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide](/img/structure/B5293702.png)
![5-[(3-phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)carbonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5293719.png)





![4-[(4-chlorophenyl)methyl]-N-(3-methylphenyl)piperazine-1-carboxamide](/img/structure/B5293772.png)
![4-ethyl-5-[1-(3-hydroxybenzyl)piperidin-3-yl]-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5293780.png)
